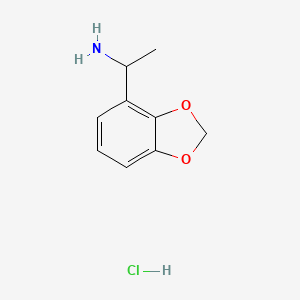
1-(1,3-Dioxaindan-4-yl)ethan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dioxaindan-4-yl)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C9H12ClNO2 It is known for its unique structure, which includes a 1,3-dioxaindan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dioxaindan-4-yl)ethan-1-aminehydrochloride typically involves the reaction of 1,3-dioxaindan-4-yl ethanone with an amine source under acidic conditions to form the amine hydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dioxaindan-4-yl)ethan-1-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
1-(1,3-Dioxaindan-4-yl)ethan-1-aminehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,3-Dioxaindan-4-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(1,3-Dioxaindan-4-yl)ethan-1-aminehydrochloride include:
- 1-(1,3-Dioxaindan-4-yl)ethan-1-one
- 1,3-Dioxanes
- 1,3-Dioxolanes
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of the amine hydrochloride group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
1-(1,3-Dioxaindan-4-yl)ethan-1-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for 1-(1,3-Dioxaindan-4-yl)ethan-1-amine hydrochloride is C10H12ClN with a molecular weight of approximately 187.66 g/mol. The compound features a dioxane ring structure which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
1. Cytotoxicity
Research indicates that the compound exhibits notable cytotoxic effects against certain cancer cell lines. A study conducted on various derivatives of similar structures revealed that some analogs displayed low micromolar potency against cancer cells while maintaining low toxicity to normal human cells . This suggests a potential for selective targeting in cancer therapy.
2. Antimicrobial Activity
The compound has shown activity against a range of microbial pathogens. Specifically, it has been tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent .
3. Antiparasitic Effects
In addition to its antibacterial properties, 1-(1,3-Dioxaindan-4-yl)ethan-1-amine hydrochloride has demonstrated efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These findings are crucial given the high medical need for effective treatments against these pathogens responsible for diseases like Chagas disease and leishmaniasis .
Table 1: Summary of Biological Activities
Detailed Research Findings
A recent study highlighted the structure-activity relationship (SAR) of compounds related to 1-(1,3-Dioxaindan-4-yl)ethan-1-amine hydrochloride. Modifications at specific positions on the dioxane ring were shown to enhance biological activity while reducing cytotoxic effects on human cells. This research underscores the importance of chemical modifications in optimizing therapeutic efficacy .
Properties
Molecular Formula |
C9H12ClNO2 |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(10)7-3-2-4-8-9(7)12-5-11-8;/h2-4,6H,5,10H2,1H3;1H |
InChI Key |
ZESOMJGBBDHUBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=CC=C1)OCO2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















